molecular formula C14H13ClN4O2 B2487430 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2055072-00-7

3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2487430
CAS No.: 2055072-00-7
M. Wt: 304.73
InChI Key: SBVOQPRADCAMBM-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The compound “3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the cyclin-dependent kinases (CDKs) pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Pharmacokinetics

Similar pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The inhibition of CDK2 by this compound leads to a disruption in the cell cycle, preventing cells from proliferating . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound and similar derivatives have potential as anticancer agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy Additionally, the presence of other molecules or drugs can impact the compound’s action through drug-drug interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate can form the pyrazole ring, which is then further reacted with suitable reagents to introduce the benzyloxy and methoxy groups .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, and methoxy groups makes it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-4-methoxy-3-(phenylmethoxymethyl)-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-20-13-11-10(18-19-12(11)16-14(15)17-13)8-21-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVOQPRADCAMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=NNC(=C21)COCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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